Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate
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Overview
Description
Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate is a chemical compound with the molecular formula C11H10ClNO3S and a molecular weight of 271.72 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate typically involves the reaction of 5-chloro-1,3-benzoxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the ethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base, the ester group can be hydrolyzed to form the corresponding acid.
Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate can be compared with other benzoxazole derivatives, such as:
5-Chloro-1,3-benzoxazol-2-yl acetate: Similar structure but lacks the thio group, leading to different chemical properties and reactivity.
5-Chloro-1,3-benzoxazol-2-yl methyl acetate: Similar structure but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
ethyl 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-15-10(14)6-17-11-13-8-5-7(12)3-4-9(8)16-11/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHXRIVUWVRFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(O1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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